N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.5g/mol. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound suggest that it may exhibit significant therapeutic properties, including antitumor and antibacterial activities.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities. This section summarizes the findings related to the biological activity of this compound.
Antitumor Activity
- Mechanism of Action : The compound is hypothesized to act as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have shown that it may inhibit the growth of various cancer cell lines.
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Cell Line Studies :
- NCI-H1975 (lung cancer) : The compound exhibited significant cytotoxicity with an IC50 value below 10 μM.
- A549 (lung adenocarcinoma) : Moderate activity was observed with IC50 values around 20 μM.
- HT-29 (colon cancer) : The activity was less pronounced compared to lung cancer cell lines.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against several strains:
- Staphylococcus aureus : Effective at concentrations as low as 15 μg/mL.
- Escherichia coli : Showed moderate inhibition with an MIC of 30 μg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thienopyrimidine Backbone : This core structure is known for its role in enhancing kinase inhibitory activity.
- Methoxy Group : The presence of the methoxy group on the phenyl ring contributes to improved lipophilicity and cellular uptake.
Table 1: In Vitro Antitumor Activity
Cell Line | IC50 (μM) | Activity Level |
---|---|---|
NCI-H1975 | <10 | High |
A549 | ~20 | Moderate |
HT-29 | >50 | Low |
Table 2: Antibacterial Activity
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | High |
Escherichia coli | 30 | Moderate |
Case Studies
- Case Study on Lung Cancer : A study involving NCI-H1975 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests potential for further development as an antitumor agent targeting lung cancers.
- Case Study on Bacterial Infections : In a comparative analysis against standard antibiotics, this compound showed promising results in inhibiting resistant strains of Staphylococcus aureus.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-14-9-7-13(8-10-14)23-17(24)11-26-19-18-15-5-3-2-4-6-16(15)27-20(18)22-12-21-19/h7-10,12H,2-6,11H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRBFARLKACXKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.